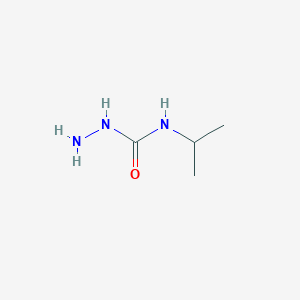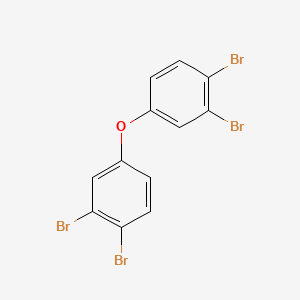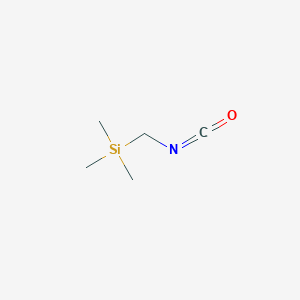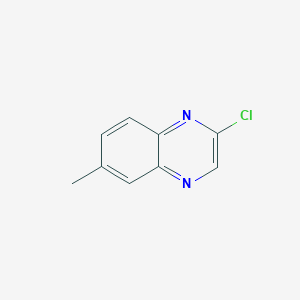
2-Chloro-6-methylquinoxaline
Descripción general
Descripción
2-Chloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 . It is a light-red to brown solid and has a molecular weight of 178.62 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methylquinoxaline is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .
Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoxaline is a solid at room temperature . It has a molecular weight of 178.62 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Chloro-6-methylquinoxaline derivatives have been synthesized to optimize their antimicrobial activity. One study focused on creating new Schiff bases containing quinoxaline moieties by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds demonstrated notable antimicrobial properties (Singh et al., 2010).
Application in Analytical Chemistry
This compound has been used in the analytical assay of methylglyoxal in chemical and biological systems. Specifically, it plays a role in a liquid chromatographic fluorimetric assay as part of the process for quantifying methylglyoxal (McLellan & Thornalley, 1992).
Anti-Inflammatory Properties
A series of thioether derivatives of 2-Chloro-6-methylquinoxaline have shown promising anti-inflammatory activity. These derivatives were synthesized by treating quinoxalin-thiosodium with various N-substituted chloroacetamides and were tested for their effectiveness in reducing inflammation (Singh et al., 2010).
Electrochemical Applications
6-Methylquinoxalin-2(1H)-one, a related compound, demonstrated effective inhibitory properties on the corrosion of steel in an acidic medium. This indicates potential applications in electrochemistry and corrosion inhibition studies (Forsal et al., 2010).
Therapeutic Research
Quinoxaline derivatives, including 2-methylquinoxaline, are explored for their potential in therapeutic applications. They have been studied for their antibacterial properties against tuberculosis, and some derivatives have shown promise in this area (Jaso et al., 2003).
Safety And Hazards
Direcciones Futuras
Quinoxaline derivatives, such as 2-Chloro-6-methylquinoxaline, have been a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for further development and applications of 2-Chloro-6-methylquinoxaline and similar compounds .
Propiedades
IUPAC Name |
2-chloro-6-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDZKKIHTFOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506877 | |
| Record name | 2-Chloro-6-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylquinoxaline | |
CAS RN |
55687-00-8 | |
| Record name | 2-Chloro-6-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)
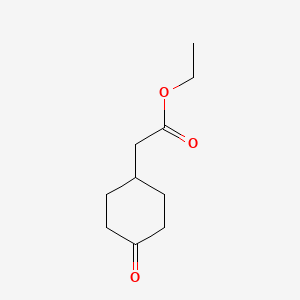
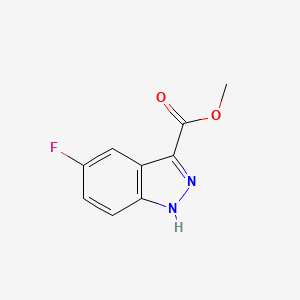
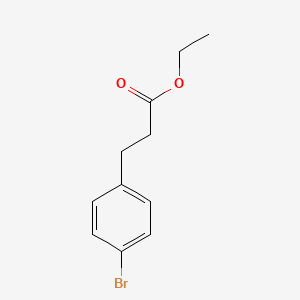
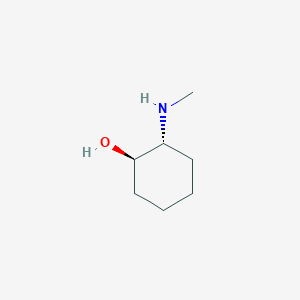
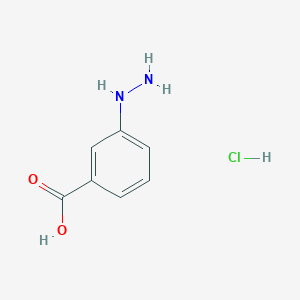
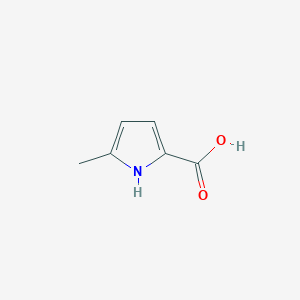
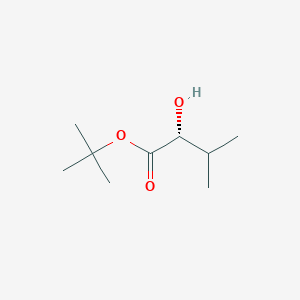
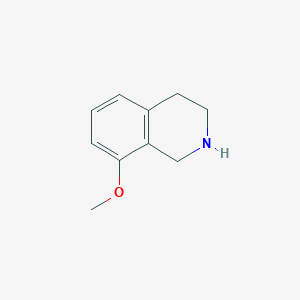
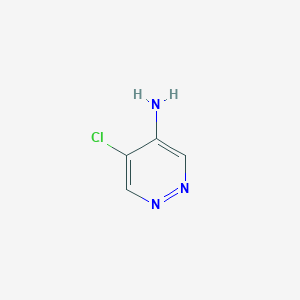
![4H-Dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1589923.png)
